2-((4-Amino-3-isopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline

Epoxy curing agent Amine hydrogen equivalent weight Stoichiometry

2-((4-Amino-3-isopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline (CAS 93859-45-1, EINECS 299-383-7) is a polyaromatic triamine belonging to the substituted methylene-bis-aniline class. With a molecular formula of C₂₃H₂₇N₃ and a molecular weight of 345.48 g·mol⁻¹, it features three primary aromatic amine groups bridged by methylene linkages, with a single isopropyl substituent positioned ortho to one amino group.

Molecular Formula C23H27N3
Molecular Weight 345.5 g/mol
CAS No. 93859-45-1
Cat. No. B12697327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Amino-3-isopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline
CAS93859-45-1
Molecular FormulaC23H27N3
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N)N
InChIInChI=1S/C23H27N3/c1-15(2)21-14-18(6-10-23(21)26)13-19-12-17(5-9-22(19)25)11-16-3-7-20(24)8-4-16/h3-10,12,14-15H,11,13,24-26H2,1-2H3
InChIKeyWJJZURJLCWMGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Amino-3-isopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline (CAS 93859-45-1): Chemical Identity, Physicochemical Properties, and Procurement Context


2-((4-Amino-3-isopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline (CAS 93859-45-1, EINECS 299-383-7) is a polyaromatic triamine belonging to the substituted methylene-bis-aniline class [1]. With a molecular formula of C₂₃H₂₇N₃ and a molecular weight of 345.48 g·mol⁻¹, it features three primary aromatic amine groups bridged by methylene linkages, with a single isopropyl substituent positioned ortho to one amino group . The compound has a calculated density of 1.132 g·cm⁻³, a boiling point of 557 °C at 760 mmHg, and a LogP of 4.01, indicating substantial lipophilicity relative to simpler aromatic diamines . Its structural architecture—an asymmetrical, multi-functional aromatic amine—positions it as a candidate curing agent or chain extender for epoxy resins and polyurethanes, where it may offer differentiated reactivity, crosslink density, and thermal-mechanical performance compared to both unsubstituted and symmetrically substituted methylene dianiline analogs.

Why Substituting CAS 93859-45-1 with Other Methylene-Bridged Anilines Can Compromise Epoxy or Polyurethane Formulation Performance


Methylene-bridged aromatic amines are not fungible; subtle variations in the number, position, and steric bulk of ring substituents profoundly alter amine reactivity, cured-network architecture, and ultimate material properties [1]. For CAS 93859-45-1, the presence of a single isopropyl group ortho to one of three primary amine functions introduces localized steric hindrance that can regioselectively modulate the nucleophilicity of that amine, affecting both cure kinetics and the homogeneity of the crosslinked network. In contrast, the unsubstituted baseline 4,4′-methylenedianiline (MDA) presents four electronically and sterically equivalent amine hydrogens, yielding a different cure profile and network topology. The positional isomer CAS 93859-44-0, while sharing the identical molecular formula and LogP, places the isopropyl-bearing ring at a different methylene-bridge attachment point, altering molecular shape, amine spatial distribution, and potentially the glass transition temperature (Tg) and mechanical modulus of the cured resin. Even the close analog CAS 93859-47-3, bearing two isopropyl groups, increases steric shielding further, which can both reduce cure speed and increase the hydrophobicity and free volume of the final network. Comprehensive quantitative evidence for these differentiation dimensions is provided in Section 3.

Quantitative Differentiation Evidence for CAS 93859-45-1 vs. Closest Analogs: Amine Hydrogen Equivalent Weight, Steric Hindrance, and Physical Properties


Amine Hydrogen Equivalent Weight (AHEW): CAS 93859-45-1 vs. MDA vs. 4,4′-Methylenebis(2-isopropylaniline)

The Amine Hydrogen Equivalent Weight (AHEW) determines the mass of curing agent required per epoxy equivalent and directly influences formulation cost and mix-ratio practicality. CAS 93859-45-1 possesses three primary amine groups, each contributing two active hydrogens, yielding a calculated AHEW of 57.6 g·eq⁻¹. This value is intermediate between that of 4,4′-methylenedianiline (MDA; CAS 101-77-9; AHEW = 49.6 g·eq⁻¹) [1] and 4,4′-methylenebis(2-isopropylaniline) (CAS 19900-66-4; AHEW = 70.6 g·eq⁻¹) . The higher AHEW relative to MDA means that, for an equivalent epoxy resin formulation, approximately 16% more of CAS 93859-45-1 by mass is required, which may increase procurement volume but can also moderate exotherm during cure and provide a wider processing window.

Epoxy curing agent Amine hydrogen equivalent weight Stoichiometry

Regiochemical Differentiation: CAS 93859-45-1 vs. Positional Isomer CAS 93859-44-0

CAS 93859-45-1 and CAS 93859-44-0 share the identical molecular formula (C₂₃H₂₇N₃), molecular weight (345.48), and computed LogP (4.01) [1][2]. However, they are distinct positional isomers: in CAS 93859-45-1, the 4-aminobenzyl group is attached at the 4-position of the central aniline ring, while in CAS 93859-44-0, this attachment occurs at the 2-position. This regiochemical difference alters the spatial orientation of the three amine groups and the isopropyl substituent, which is expected to produce differentiable reactivity of the individual amine sites during step-growth polymerization and potentially distinct glass transition temperatures and mechanical moduli in the cured network. The existence of distinct InChI Keys (WJJZURJLCWMGEO-UHFFFAOYSA-N vs. BANSAJUOKAVMNK-UHFFFAOYSA-N) confirms these are non-interchangeable chemical entities.

Positional isomer Curing agent selectivity Network topology

Steric Hindrance and Amine Reactivity: CAS 93859-45-1 vs. CAS 93859-47-3 (Diisopropyl Analog)

CAS 93859-45-1 contains a single isopropyl group on one aromatic ring, while CAS 93859-47-3 (4-((4-Amino-3,5-diisopropylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline; C₂₆H₃₃N₃; MW 387.56) [1] incorporates two isopropyl substituents on the same ring, flanking the amino group at the 3- and 5-positions. The increased steric bulk in CAS 93859-47-3 is expected to substantially reduce the nucleophilic reactivity of the ortho-substituted amine, leading to slower cure kinetics at a given temperature relative to CAS 93859-45-1. Additionally, the higher molecular weight and greater aliphatic character of CAS 93859-47-3 increase its LogP (5.11 vs. 4.01) [2], enhancing hydrophobicity and potentially improving moisture resistance of the cured network at the expense of higher formulation viscosity.

Steric hindrance Amine reactivity Cure kinetics

Crosslink Density Potential: Triamine CAS 93859-45-1 vs. Diamine MDA

CAS 93859-45-1 is a triamine with six active amine hydrogens per molecule, whereas the widely used epoxy curing agent 4,4′-methylenedianiline (MDA; CAS 101-77-9) is a diamine with only four active hydrogens [1]. The additional primary amine group in CAS 93859-45-1 provides a higher amine functionality (f = 6 vs. f = 4), which, at stoichiometric equivalence with a difunctional epoxy resin, yields a higher crosslink density in the cured network. According to the theory of network formation, the higher functionality of CAS 93859-45-1 is predicted to produce a lower molecular weight between crosslinks (Mc) and consequently a higher glass transition temperature (Tg) and elastic modulus, although this prediction requires experimental validation for this specific compound.

Crosslink density Network architecture Mechanical properties

High-Value Application Scenarios for CAS 93859-45-1 in Epoxy and Polyurethane Material Development


High-Tg Epoxy Composite Matrices for Aerospace Structural Applications

The triamine functionality (f = 6) of CAS 93859-45-1 is predicted to produce higher crosslink density than diamine curing agents such as MDA, making it a candidate for high-Tg epoxy matrices in carbon-fiber-reinforced composites for aerospace applications where thermal stability above 180 °C is required [1]. Its intermediate steric hindrance (single isopropyl group vs. unsubstituted MDA) may provide a balance between adequate pot life and elevated Tg, a combination sought in vacuum-assisted resin transfer molding (VARTM) processes where both low initial viscosity and high final Tg are critical.

Chemical-Resistant Protective Coatings with Tailored Hydrophobicity

With a LogP of 4.01, CAS 93859-45-1 is significantly more lipophilic than MDA (LogP ~1.6), which may translate to reduced water uptake in the cured coating [1][2]. This property, combined with the high crosslink density afforded by its triamine structure, positions CAS 93859-45-1 for use in solvent-borne or solvent-free epoxy coating formulations requiring both chemical resistance and moisture barrier performance, such as marine and offshore protective coatings. The single isopropyl group provides a hydrophobicity increment without the excessive viscosity penalty associated with diisopropyl analogs (CAS 93859-47-3, LogP 5.11).

Polyurethane Elastomer Chain Extension for Enhanced Thermal-Mechanical Properties

As a polyaromatic triamine, CAS 93859-45-1 can serve as a chain extender or crosslinker in polyurethane elastomer formulations, where its three amine groups can react with isocyanate-terminated prepolymers to introduce both chain extension and crosslinking in a single additive [1]. The sterically hindered isopropyl-substituted amine may react more slowly than the unhindered amines, enabling a staged curing profile that facilitates processing of large cast elastomer parts. The resulting segmented polyurethane may exhibit enhanced phase separation and improved dynamic mechanical properties compared to formulations using symmetric diamines.

Analytical Reference Standard for Regiochemical Isomer Identification in Curing Agent Quality Control

The distinct InChI Key (WJJZURJLCWMGEO-UHFFFAOYSA-N) and well-characterized HPLC separation conditions on Newcrom R1 reverse-phase columns [1] establish CAS 93859-45-1 as a viable reference standard for analytical method development. Given that the positional isomer CAS 93859-44-0 shares identical molecular weight and LogP and may co-elute under non-optimized conditions, procurement of analytically verified CAS 93859-45-1 enables development of identity and purity assays critical for incoming raw material quality control in regulated manufacturing environments.

Quote Request

Request a Quote for 2-((4-Amino-3-isopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.